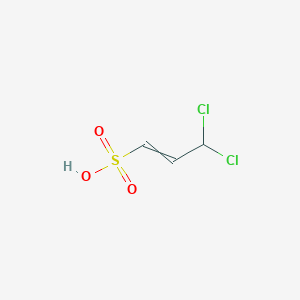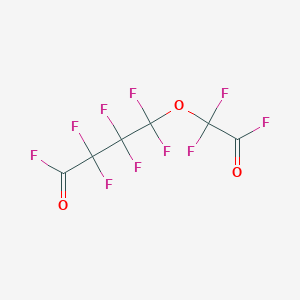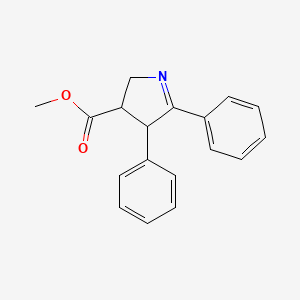![molecular formula C13H23LiSSi2 B14509828 Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide CAS No. 62762-44-1](/img/structure/B14509828.png)
Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide is an organolithium compound that plays a significant role in organometallic chemistry. This compound is characterized by the presence of lithium, phenylsulfanyl, and bis(trimethylsilyl) groups, which contribute to its unique chemical properties and reactivity. Organolithium compounds are widely used as reagents in organic synthesis due to their strong nucleophilicity and basicity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide typically involves the reaction of phenylsulfanyl-substituted bis(trimethylsilyl)methane with a lithium reagent. One common method is the deprotonation of phenylsulfanyl-substituted bis(trimethylsilyl)methane using n-butyllithium in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents.
化学反应分析
Types of Reactions: Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Addition Reactions: The compound can add to multiple bonds, such as carbon-carbon double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in aprotic solvents like THF or hexane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride may be used, depending on the desired transformation.
Addition Reactions: Conditions often involve the use of catalysts or specific reaction temperatures to facilitate the addition process.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new carbon-lithium bond, while addition to a carbon-carbon double bond would result in a saturated product.
科学研究应用
Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide has a wide range of applications in scientific research, including:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: While direct medical applications are limited, the compound’s role in synthesizing complex organic molecules makes it valuable in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring precise control over molecular structure and reactivity.
作用机制
The mechanism of action of lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide involves its strong nucleophilicity and basicity. The lithium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules. The phenylsulfanyl and bis(trimethylsilyl) groups further stabilize the compound and influence its reactivity.
相似化合物的比较
Lithium bis(trimethylsilyl)amide: Another organolithium compound with strong nucleophilicity and basicity, commonly used as a non-nucleophilic base.
Lithium phenylsulfide: A compound with similar phenylsulfanyl functionality but different reactivity due to the absence of bis(trimethylsilyl) groups.
Lithium trimethylsilylmethanide: A simpler organolithium compound with only trimethylsilyl groups, used in various organic synthesis reactions.
Uniqueness: Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide is unique due to the combination of phenylsulfanyl and bis(trimethylsilyl) groups, which provide both stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
属性
CAS 编号 |
62762-44-1 |
|---|---|
分子式 |
C13H23LiSSi2 |
分子量 |
274.5 g/mol |
IUPAC 名称 |
lithium;trimethyl-[phenylsulfanyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H23SSi2.Li/c1-15(2,3)13(16(4,5)6)14-12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
InChI 键 |
YGZBGEMFFRVDTN-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[C-]([Si](C)(C)C)SC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


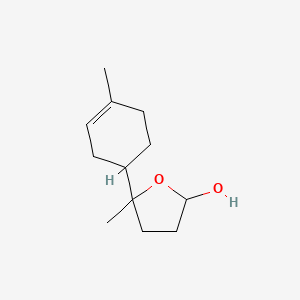
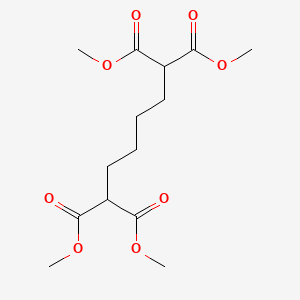
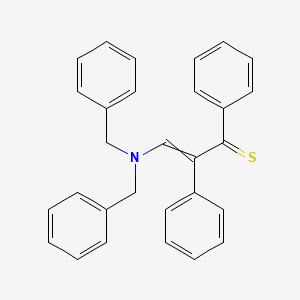
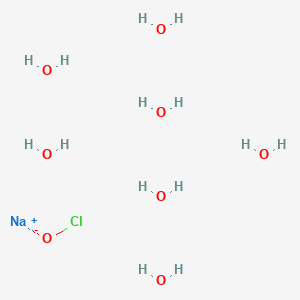

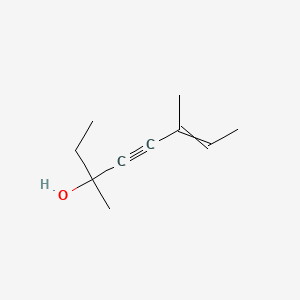
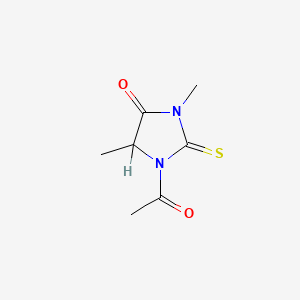
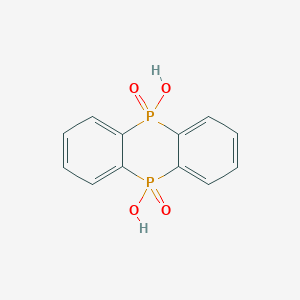
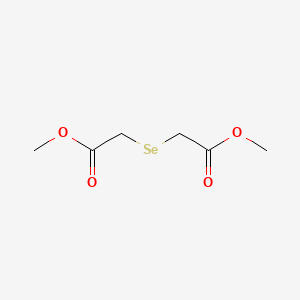
![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
